Methyl 4-amino-5-methyl-2-nitrobenzoate
Description
Position within Substituted Aromatic Chemistry and Nitrobenzoate Derivatives
Methyl 4-amino-5-methyl-2-nitrobenzoate is a notable example within the field of substituted aromatic chemistry due to the diverse electronic nature of its functional groups. The reactivity and orientation of substitution on the benzene (B151609) ring are governed by the cumulative effects of these groups:
Amino Group (-NH₂): A powerful activating group that donates electron density to the ring through resonance, directing incoming electrophiles to the ortho and para positions.
Methyl Group (-CH₃): A weakly activating group that donates electron density via an inductive effect, also favoring ortho and para substitution.
Nitro Group (-NO₂): A strong deactivating group that withdraws electron density from the ring through both resonance and inductive effects, directing incoming electrophiles to the meta position.
Methyl Ester Group (-COOCH₃): A deactivating group that withdraws electron density and directs incoming electrophiles to the meta position.
The specific substitution pattern of this compound, with its competing directing influences, presents a classic case study in electrophilic aromatic substitution. The synthesis of such a molecule requires careful strategic planning to install the groups in the correct orientation.
As a member of the nitrobenzoate family, this compound belongs to a class of molecules widely used as precursors in organic synthesis. nih.govresearchgate.net Nitrobenzoates are frequently employed in the synthesis of dyes, agrochemicals, and pharmaceuticals, where the nitro group can be readily reduced to an amine, providing a key functional handle for further molecular elaboration. chemicalbook.comgoogle.com
Historical Overview and Initial Scholarly Investigations of Related Structures
The scientific context of this compound is built upon the foundational principles of organic chemistry established in the 19th and 20th centuries. Early investigations into aromatic chemistry focused on fundamental reactions such as nitration. The nitration of simple aromatic esters like methyl benzoate (B1203000) is a classic and well-documented electrophilic aromatic substitution reaction, often used in academic settings to demonstrate the directing effects of deactivating groups. orgsyn.org Historic procedures developed by chemists like Oliver Kamm laid the groundwork for synthesizing nitroaromatic compounds with high efficiency. orgsyn.org
Similarly, the chemistry of aniline (B41778) derivatives and aminobenzoic acids has a rich history, as these compounds were crucial early intermediates for the burgeoning dye industry and later for pharmaceuticals. The synthesis and manipulation of aminobenzoates and their esters, such as methyl 4-aminobenzoate, have been extensively studied. chemicalbook.comfishersci.com The development of methods to synthesize polysubstituted aromatic rings emerged from these initial studies, as chemists sought to understand how to control regioselectivity in the presence of multiple, often conflicting, directing groups. The synthesis of a molecule like this compound is a direct extension of this historical pursuit, requiring a multi-step approach that leverages the principles learned from these simpler, related structures.
Strategic Importance as a Key Intermediate in Complex Organic Synthesis and Research
The primary significance of this compound in modern research lies in its role as a key intermediate in the synthesis of complex, biologically active molecules, most notably pharmaceuticals. Its structure contains the precise arrangement of functional groups necessary for constructing the core of certain high-value drugs.
Specifically, compounds with this substitution pattern are crucial for the synthesis of the antihypertensive drug Telmisartan . acs.orgacs.org The original synthesis of Telmisartan, a widely prescribed angiotensin II receptor antagonist, begins with a substituted methyl benzoate derivative. The synthetic route involves the construction of a substituted benzimidazole (B57391) ring system, which is the core of one part of the Telmisartan molecule. The formation of this ring requires a precursor with an amine group and a nitro group positioned ortho to each other on a benzene ring. Reduction of the nitro group to a second amine creates a 1,2-diaminobenzene derivative, which can then be cyclized to form the benzimidazole.
This compound is an ideal precursor for this transformation. The amino group at C4 and the nitro group at C2, once reduced, provide the necessary diamine functionality for the critical cyclization step in the Telmisartan synthesis. Numerous patents and research articles focus on optimizing the synthesis of Telmisartan intermediates, highlighting the industrial and economic importance of this synthetic pathway. acs.orggoogle.comthieme-connect.com An improved nitration method for a closely related acylated compound, methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, has been reported with the explicit goal of producing this type of key intermediate efficiently. researchgate.net Therefore, the strategic value of this compound is firmly established by its direct applicability as a building block for life-saving medicines.
Overview of Current Research Trajectories and Academic Relevance in Chemical Science
The academic and industrial relevance of this compound and its structural motifs continues to be strong. Current research trajectories involving nitrobenzoate and aminobenzoate derivatives are focused on several key areas:
Drug Discovery and Medicinal Chemistry: Nitroaromatic compounds are actively investigated for novel therapeutic applications. Research has shown that nitrobenzoate derivatives can possess potent antimycobacterial activity, making them candidates for new tuberculosis treatments. nih.gov Other studies explore substituted nitrobenzoates as antifungal agents and as dual-inhibitors for treating neurodegenerative diseases like Alzheimer's. researchgate.netacs.org The nitro group is also a key feature in the design of bioreductive prodrugs, which are activated under the hypoxic conditions found in solid tumors. researchgate.net The specific substitution on this compound could be used to fine-tune the electronic properties for such applications.
Materials Science: Aminobenzoate derivatives serve as precursors for dyes and polymers. The functional groups on the molecule allow for its incorporation into larger macromolecular structures.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol |
| Physical Form | Solid |
| CAS Number | Not explicitly found for this specific isomer, related isomer (methyl 4-amino-2-methyl-5-nitrobenzoate) is 1260848-51-8 sigmaaldrich.com |
| InChI Key | Not explicitly found for this specific isomer, related isomer is JWLVSMLOEYNNHO-UHFFFAOYSA-N sigmaaldrich.com |
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
methyl 4-amino-5-methyl-2-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O4/c1-5-3-6(9(12)15-2)8(11(13)14)4-7(5)10/h3-4H,10H2,1-2H3 |
InChI Key |
SSSVKABSHKQZAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategies for Methyl 4 Amino 5 Methyl 2 Nitrobenzoate
Established Synthetic Pathways and Chemical Transformations
The established synthesis of Methyl 4-amino-5-methyl-2-nitrobenzoate is typically achieved through a linear sequence involving the construction of a substituted benzoic acid core, followed by esterification and regioselective nitration. An alternative approach involves the late-stage selective reduction of a dinitro precursor. A common pathway begins with a suitably substituted benzoic acid, such as 4-amino-5-methylbenzoic acid.
A plausible synthetic route involves:
Protection of the highly activating and sensitive amino group of the starting material, for instance, through acetylation.
Esterification of the carboxylic acid to form the methyl ester.
Regioselective nitration, where the directing effects of the substituents guide the nitro group to the desired position.
Deprotection of the amino group to yield the final product.
Regioselective Nitration Protocols for Benzoate (B1203000) Derivatives
The critical step in the synthesis is the regioselective introduction of the nitro group at the C-2 position of the benzene (B151609) ring. In a precursor like methyl 4-acetamido-5-methylbenzoate, the directing effects of the substituents are paramount. The acetamido group is a potent ortho, para-director, while the methyl group also directs to its ortho and para positions. The ester group is a meta-director. The powerful ortho-directing influence of the acetamido group, combined with the para-directing effect of the methyl group, strongly favors the introduction of the electrophile (the nitronium ion, NO₂⁺) at the C-2 position.
Traditional nitration is often accomplished using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rsc.orggoogle.comorgsyn.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion. quizlet.com The reaction temperature must be carefully controlled, typically kept low (e.g., 0-15°C), to prevent over-nitration and the formation of unwanted byproducts. orgsyn.org A study on a similar compound, methyl 4-(butyrylamino)-3-methylbenzoate, utilized fuming nitric acid in sulfuric acid at low temperatures to achieve nitration, highlighting the applicability of this method for complex benzoates. nih.govresearchgate.net
| Nitrating Agent | Typical Conditions | Notes |
| HNO₃ / H₂SO₄ | 0-15°C | The most common and traditional method for electrophilic aromatic nitration. orgsyn.org Generates the nitronium ion (NO₂⁺). quizlet.com |
| Fuming HNO₃ | Low temperature (-10 to 5°C) | Used for less reactive substrates or when a higher concentration of the nitrating species is required. nih.gov |
| N-Nitrosaccharin | Triflic acid catalyst | A milder alternative that can prevent hydrolysis of sensitive groups like esters and offers good regioselectivity. nih.gov |
| Inorganic Nitrates / Solid Support | Heat | An environmentally benign option using reagents like Mg(NO₃)₂ on silica (B1680970) gel, avoiding strong acids. researchgate.net |
Esterification Techniques for Carboxylic Acid Precursors
The methyl ester functionality in the target molecule is typically introduced via the esterification of the corresponding carboxylic acid precursor, such as 4-amino-5-methylbenzoic acid or its N-acetylated derivative. The most common and well-established method for this transformation is the Fischer-Speier esterification. bond.edu.auresearchgate.net
This reaction involves heating the carboxylic acid in an excess of the alcohol (methanol, in this case) with a catalytic amount of a strong acid, usually sulfuric acid or hydrochloric acid. bond.edu.ausciencemadness.org The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product. For example, the synthesis of methyl 4-amino-3-nitrobenzoate from its corresponding acid is achieved by refluxing in methanol (B129727) with catalytic sulfuric acid, demonstrating a standard protocol applicable to substituted benzoic acids. bond.edu.au
| Esterification Method | Reagents | Typical Conditions |
| Fischer-Speier Esterification | Methanol, H₂SO₄ (cat.) | Reflux |
| With Acid Chlorides | Thionyl chloride (SOCl₂), then Methanol | Room temperature to reflux |
| With Alkyl Halides | Methyl Iodide (MeI), Base (e.g., K₂CO₃) | Reflux in a polar aprotic solvent (e.g., DMF) |
Selective Reductive Transformations of the Nitro Group to Amino Functionality
An alternative synthetic strategy involves the synthesis of a dinitro intermediate, followed by the selective reduction of one nitro group to the desired amino functionality. For instance, if one were to synthesize methyl 5-methyl-2,4-dinitrobenzoate, the challenge would be to selectively reduce the C-4 nitro group while leaving the C-2 nitro group and the ester untouched.
The chemoselective reduction of an aromatic nitro group in the presence of other reducible functionalities is a well-documented field. organic-chemistry.org Several reagents are known to accomplish this with high selectivity. The choice of reductant is crucial, as powerful agents like lithium aluminum hydride (LiAlH₄) would reduce both the nitro group and the ester. commonorganicchemistry.com Milder, more selective systems are required.
| Reducing Agent | Typical Conditions | Selectivity Notes |
| Sodium Sulfide (Na₂S) / Ammonium Polysulfide | Aqueous or alcoholic solution, heat | Classic reagent for selectively reducing one nitro group in a dinitroarene. commonorganicchemistry.com |
| Stannous Chloride (SnCl₂) ** | Acidic medium (e.g., HCl) | A mild and common method for reducing nitro groups in the presence of esters, nitriles, or carboxylic acids. commonorganicchemistry.com |
| Iron (Fe) / Acetic Acid or HCl | Acidic aqueous solution | An inexpensive and effective method for nitro group reduction. youtube.com |
| Catalytic Transfer Hydrogenation (e.g., Fe/CaCl₂) ** | Hydrazine (B178648) hydrate (B1144303) or other H-donor | A greener alternative to stoichiometric metal reductants, highly chemoselective for nitro groups over esters. organic-chemistry.org |
| Hydrazine glyoxylate (B1226380) / Zn or Mg | Room temperature | Reported to selectively and rapidly reduce aromatic nitro groups in the presence of esters and other reducible moieties. |
Innovative and Sustainable Synthetic Approaches
In line with the growing importance of environmentally responsible chemical manufacturing, recent research has focused on developing greener and more efficient synthetic routes. These approaches aim to minimize hazardous waste, reduce energy consumption, and utilize safer reagents and catalysts.
Application of Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry can be applied to several steps in the synthesis of the target compound, particularly in the nitration and reduction stages, which traditionally involve harsh reagents and produce significant waste.
Green Nitration: Conventional nitration with mixed nitric and sulfuric acids is notoriously hazardous and generates large volumes of corrosive waste acid. researchgate.netnih.gov Green alternatives focus on replacing this system. One approach involves using inorganic nitrates, such as magnesium or bismuth nitrate (B79036), adsorbed onto a solid support like silica gel, which facilitates an easier, acid-free workup. researchgate.net Another strategy employs a H₂SO₄-HNO₃-H₃PO₄ system where the product can be directly filtered, allowing the mother liquor to be recycled, thereby reducing waste and cost. researchgate.netbohrium.com Photochemical nitration using UV radiation and a nitrite (B80452) ion source has also been explored as a green method. researchgate.net
Sustainable Reduction: Catalytic methods are inherently greener than stoichiometric reductions. Catalytic transfer hydrogenation, using a hydrogen donor like hydrazine in the presence of an inexpensive metal catalyst such as iron, avoids the use of high-pressure hydrogen gas and reduces metallic waste compared to methods using tin or zinc. organic-chemistry.org
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy consumption for both nitration and esterification reactions. gordon.edu For instance, the nitration of phenolic compounds has been achieved rapidly and efficiently using calcium nitrate in a microwave reactor, offering a safer alternative to mixed acids. gordon.edu
Catalytic Systems for Enhanced Reaction Efficiency and Selectivity
The development of advanced catalytic systems is at the forefront of improving the synthesis of complex molecules like this compound. These catalysts offer higher efficiency, better selectivity, and the potential for recycling and reuse.
Catalysts for Nitration: To improve the selectivity and environmental profile of nitration, various catalytic systems have been developed. Zirconyl nitrate has been shown to be an excellent reagent for the nitration of phenolic compounds. researchgate.net For other aromatics, supported reagents like tetramethylammonium (B1211777) nitrate on silica-sulfuric acid can provide high yields under solvent-free conditions. researchgate.net These solid catalysts are easily separated from the reaction mixture and can often be reused, aligning with green chemistry principles.
Catalysts for Selective Reduction: In the context of reducing nitroarenes, significant progress has been made in developing highly active and selective catalysts. Noble metal nanoparticles, such as gold supported on hydroxyapatite (B223615) nanowires or platinum on polymer hybrids, have demonstrated excellent catalytic activity and stability for the reduction of nitro groups to amines, often in aqueous media under mild conditions. rsc.orgacs.org For a more cost-effective and sustainable approach, catalysts based on non-noble metals are highly desirable. A catalyst comprising copper nanoparticles embedded in a carbon matrix (Cu@C), derived from a metal-organic framework (MOF), has shown superior performance in the reduction of nitrobenzene, achieving 100% conversion in minutes. mdpi.com Such catalysts are often robust, resistant to acidic conditions, and can be recycled multiple times without significant loss of activity. rsc.orgmdpi.com
| Catalytic System | Reaction | Key Advantages |
| **Zirconyl Nitrate (ZrO(NO₃)₂) ** | Nitration | High efficiency for nitrating phenolic compounds. researchgate.net |
| H₂SO₄-HNO₃-H₃PO₄ | Nitration | Allows for direct product filtration and recycling of the acid mixture. researchgate.netbohrium.com |
| Gold Nanoparticles on Hydroxyapatite | Nitro Reduction | High catalytic activity, recyclability (up to 15 cycles), and stability. rsc.org |
| Cu@C from MOF Precursor | Nitro Reduction | High efficiency (100% conversion in 8 min), uses a non-noble metal, excellent acid resistance, and reusability. mdpi.com |
| Fe/CaCl₂ | Nitro Reduction | Inexpensive, environmentally benign catalytic transfer hydrogenation system with high chemoselectivity. organic-chemistry.org |
Continuous Flow Chemistry and Scalable Synthesis Considerations
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of complex organic molecules, including substituted nitroaromatics like this compound. Continuous flow systems offer substantial benefits in terms of safety, efficiency, and scalability. rsc.org Nitration reactions, in particular, are often highly exothermic and can pose significant safety risks (runaway reactions) in large-scale batch reactors. acs.org Flow chemistry mitigates these risks by using microreactors or tubular reactors with high surface-area-to-volume ratios, which allows for superior thermal control. acs.orggoogle.com
The synthesis of related nitroaromatic compounds has been successfully demonstrated in continuous flow systems. For instance, the nitration of xylenes (B1142099) and the subsequent reduction of the nitro group have been performed in a continuous flow setup, highlighting the potential for multi-step syntheses. google.com Similarly, an efficient continuous-flow process for diazotization followed by chlorosulfonylation of methyl 2-aminobenzoate (B8764639) has been developed, which minimizes the accumulation of hazardous diazonium salt intermediates and improves process safety and efficiency. researchgate.net Such methodologies could be adapted for the synthesis of this compound, allowing for a safer and more consistent production process, especially at an industrial scale. google.com The ability to telescope reaction sequences without isolating intermediates is a key advantage, streamlining the path to the final product. rsc.org
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Aromatic Nitration
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Thermal Control | Difficult to manage, risk of hotspots and runaway reactions. acs.org | Excellent heat dissipation due to high surface-area-to-volume ratio. google.com |
| Safety | Accumulation of large quantities of hazardous materials and energetic intermediates. acs.org | Small reaction volumes minimize risk; unstable intermediates can be generated and consumed in situ. researchgate.net |
| Scalability | Scaling up can be problematic and non-linear ("scale-up issues"). | Scaled by extending operational time ("scaling-out") or running parallel reactors, offering more predictable results. rsc.org |
| Reaction Time | Often requires longer reaction times for completion and to ensure safety. | Significantly reduced reaction times due to enhanced mixing and heat transfer. researchgate.net |
| Product Consistency | Potential for batch-to-batch variability. | High consistency and uniform product quality. google.com |
| Process Control | Manual or semi-automated control. | Fully automated for precise control over parameters like temperature, pressure, and residence time. google.com |
Derivatization Strategies for Structural Modification of this compound
The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The primary reactive sites include the aromatic amino group, the methyl ester, and the aromatic ring itself.
Functionalization of the Aromatic Amino Group
The amino group on the aromatic ring is a versatile handle for derivatization. Its nucleophilicity allows for a variety of transformations, although its reactivity is somewhat tempered by the electron-withdrawing effects of the ortho-nitro and para-ester groups.
Acylation: The amino group can be readily acylated to form amides. For example, reaction with acyl chlorides or anhydrides, such as butyryl chloride, can yield the corresponding N-acyl derivative. nih.gov This transformation is often used to protect the amino group or to introduce new functional moieties.
Alkylation: Direct alkylation of the amino group can be achieved, though controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination provides a more controlled method for introducing alkyl groups.
Diazotization: The aromatic amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). researchgate.net This diazonium intermediate is highly versatile and can be subsequently replaced by a wide range of substituents (e.g., -H, -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions. This strategy opens a pathway to a vast array of derivatives that are not directly accessible.
Table 2: Representative Reactions for Amino Group Functionalization
| Reaction Type | Reagents | Product Type | Notes |
| Acylation | Acyl chloride (e.g., R-COCl), Pyridine | N-Acyl anilide | A common method for protection or introducing side chains. wikipedia.org |
| Acylation | Acid anhydride (B1165640) (e.g., (R-CO)₂O) | N-Acyl anilide | Often used for acetylation. wikipedia.org |
| Sulfonylation | Sulfonyl chloride (e.g., TsCl), Base | Sulfonamide | Forms a stable sulfonamide, which can be a protecting group. wikipedia.org |
| Diazotization | NaNO₂, HCl (aq.), 0-5 °C | Aryl diazonium salt | Highly reactive intermediate. researchgate.net |
| Sandmeyer Reaction | Aryl diazonium salt, CuX (X=Cl, Br, CN) | Aryl halide/nitrile | Replaces the amino group with various functionalities. |
Transformations Involving the Methyl Ester Moiety
The methyl ester group is another key site for modification, offering routes to carboxylic acids, amides, and alcohols.
Hydrolysis (Saponification): The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using NaOH or KOH), followed by acidic workup. acs.org The rate of this reaction is influenced by the substituents on the ring; electron-withdrawing groups like the nitro group generally facilitate base-catalyzed hydrolysis. oieau.fr High-temperature water can also be used for hydrolysis, sometimes offering unique selectivity.
Amidation: Direct conversion of the methyl ester to an amide can be achieved by heating with an amine. researchgate.net This reaction, often called aminolysis, can sometimes be facilitated by catalysts like niobium(V) oxide (Nb₂O₅) for less reactive amines. researchgate.net Alternatively, the ester can be hydrolyzed to the carboxylic acid first, which is then coupled with an amine using standard peptide coupling reagents like TBTU. acs.org
Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Care must be taken as LiAlH₄ will also reduce the nitro group. Selective reduction of the ester in the presence of a nitro group is challenging and may require chemoselective reagents or a protection-deprotection sequence for the nitro group.
Table 3: Examples of Methyl Ester Transformations
| Reaction Type | Reagents | Product Type | Notes |
| Hydrolysis | NaOH or KOH (aq.), then H₃O⁺ | Carboxylic acid | A standard transformation to unmask the acid functionality. acs.org |
| Amidation | R-NH₂, Heat (catalyst optional) | N-Substituted amide | Direct conversion of the ester to an amide. researchgate.net |
| Reduction | LiAlH₄, then H₂O | Primary alcohol | Will also reduce the nitro group. |
| Coupling (2-step) | 1. NaOH (aq.); 2. Amine, TBTU | N-Substituted amide | A versatile method for amide formation via the carboxylic acid. acs.org |
Modifications of the Aromatic Ring System
Further substitution on the aromatic ring of this compound is governed by the complex interplay of the existing substituents. The powerful ortho-, para-directing and activating influence of the amino group (-NH₂) often dominates. rsc.org The methyl group (-CH₃) is also an ortho-, para-directing activator, while the nitro (-NO₂) and methyl ester (-CO₂Me) groups are deactivating and meta-directing. libretexts.orglibretexts.org
Electrophilic Aromatic Substitution (EAS): The positions on the ring are C1-CO₂Me, C2-NO₂, C3-H, C4-NH₂, C5-CH₃, and C6-H.
The C3 position is ortho to the deactivating -NO₂ group and meta to the activating -NH₂ group.
The C6 position is ortho to the activating -NH₂ group and meta to the deactivating -CO₂Me group. Given the strong activating nature of the amino group, electrophilic substitution (e.g., halogenation, nitration) would be strongly directed to the C6 position, which is ortho to the amine. rsc.orglibretexts.org The C3 position is less favored due to being meta to the strong activator. Reaction conditions would need to be carefully controlled to prevent polysubstitution or oxidation of the electron-rich ring.
Nucleophilic Aromatic Substitution (SₙAr): The presence of a strong electron-withdrawing nitro group can activate the ring towards nucleophilic aromatic substitution. wikipedia.orglibretexts.org In this mechanism, a nucleophile attacks an electron-deficient carbon, displacing a leaving group. While there isn't a typical halide leaving group on the ring, it is conceivable that under forcing conditions, a strong nucleophile could potentially displace the nitro group, particularly as it is ortho and para to activating groups which could destabilize the required Meisenheimer complex intermediate. libretexts.orgyoutube.com However, displacement of other groups is less likely. More commonly, SₙAr is used to introduce groups onto nitro-activated rings that already contain a good leaving group like a halogen. acs.orgnih.gov
Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Activating/Deactivating Influences | Predicted Reactivity |
| C3 | Ortho to -NO₂ (deactivating), Meta to -NH₂ (activating), Para to -CH₃ (activating) | Low |
| C6 | Ortho to -NH₂ (activating), Meta to -CO₂Me (deactivating) | High (Most likely site of substitution) |
Chemical Reactivity and Mechanistic Investigations of Methyl 4 Amino 5 Methyl 2 Nitrobenzoate
Reaction Pathways and Functional Group Interconversions
The reactivity of the aromatic ring and the interconversion of its functional groups are central to the synthetic utility of Methyl 4-amino-5-methyl-2-nitrobenzoate.
Electrophilic and Nucleophilic Aromatic Substitution Studies
Electrophilic Aromatic Substitution (EAS)
The benzene (B151609) ring of this compound is substituted with both activating and deactivating groups, leading to complex reactivity in electrophilic aromatic substitution (EAS). wikipedia.org The amino (-NH₂) and methyl (-CH₃) groups are activating and ortho-, para-directing, meaning they increase the ring's electron density and direct incoming electrophiles to the positions ortho and para to themselves. wikipedia.orglibretexts.org Conversely, the nitro (-NO₂) and methoxycarbonyl (-COOCH₃) groups are deactivating and meta-directing, withdrawing electron density from the ring. libretexts.orgchegg.com
The positions on the ring (numbered C1 to C6, starting from the ester group) are influenced as follows:
-COOCH₃ (at C1): Deactivating, directs incoming groups to C3 and C5. chegg.com
-NO₂ (at C2): Strongly deactivating, directs incoming groups to C4 and C6. libretexts.org
-NH₂ (at C4): Strongly activating, directs incoming groups to C3 and C5. libretexts.org
-CH₃ (at C5): Activating, directs incoming groups to C2, C4, and C6.
The single available position for substitution is C3. The directing effects of the substituents on this position are synergistic for the amino and ester groups but antagonistic for the others. However, the powerful activating effect of the amino group is often dominant. In practice, direct electrophilic substitution on such a molecule can be challenging to control. For instance, the synthesis of a closely related compound, methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate, involves the nitration of a precursor where the amine is first protected as an amide. This strategy prevents unwanted oxidation of the amine and controls the regioselectivity of the nitration.
| Substituent | Position | Activating/Deactivating Effect | Directing Effect |
|---|---|---|---|
| -COOCH₃ | C1 | Deactivating | Meta (to C3, C5) |
| -NO₂ | C2 | Strongly Deactivating | Meta (to C4, C6) |
| -NH₂ | C4 | Strongly Activating | Ortho, Para (to C3, C5) |
| -CH₃ | C5 | Activating | Ortho, Para (to C2, C4, C6) |
Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution (SₙAr) is a plausible reaction pathway, primarily due to the presence of the strongly electron-withdrawing nitro group. wikipedia.orglibretexts.org For an SₙAr reaction to occur, the ring must be electron-deficient, and there must be a good leaving group (typically a halide). libretexts.org While the title compound does not possess a halide leaving group, the nitro group itself can be displaced under certain conditions, although this is less common. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgyoutube.com In this molecule, the nitro group at C2 activates the ring for potential nucleophilic attack.
Redox Chemistry of the Nitro and Amino Groups
The nitro and amino groups are redox-active and their interconversion is a key synthetic transformation.
Reduction of the Nitro Group The nitro group (-NO₂) can be readily reduced to a primary amine (-NH₂). This is a fundamental reaction in the synthesis of aromatic amines. acs.org The reduction can be achieved using various reagents, with catalytic hydrogenation (e.g., H₂ with a palladium, platinum, or nickel catalyst) being a common and efficient method. commonorganicchemistry.comorganic-chemistry.org Other methods include the use of metals in acidic media, such as tin (Sn) or zinc (Zn) in hydrochloric acid (HCl), or using tin(II) chloride (SnCl₂). commonorganicchemistry.comyoutube.com The reaction proceeds through intermediate species like nitroso compounds and hydroxylamines. orientjchem.org The reduction of the nitro group on this compound would yield Methyl 2,4-diamino-5-methylbenzoate, a diamino derivative.
Oxidation of the Amino Group The primary aromatic amino group (-NH₂) is susceptible to oxidation. libretexts.org The outcome of the oxidation depends on the oxidizing agent and reaction conditions. libretexts.org Strong oxidizing agents can lead to a variety of products, including nitroso or nitro compounds, or even polymerization to form complex tars. nih.govsciencemadness.org Common reagents used for the oxidation of anilines to nitroarenes include peroxy acids (like peroxytrifluoroacetic acid) and sodium perborate. organic-chemistry.orgmdpi.com Due to this sensitivity, the amino group is often protected, for example by acylation to form an amide, before carrying out other reactions on the molecule. mdpi.com
Hydrolysis and Transesterification Reactions of the Ester Moiety
The methyl ester group (-COOCH₃) can undergo nucleophilic acyl substitution, most notably hydrolysis and transesterification.
Hydrolysis Ester hydrolysis is the cleavage of the ester back into a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. quora.comlibretexts.org
Base-Promoted Hydrolysis (Saponification): In the presence of a base like sodium hydroxide (B78521) (NaOH), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion (-OCH₃) as a leaving group. A final, irreversible proton transfer from the newly formed carboxylic acid to the methoxide and hydroxide ions yields the carboxylate salt and methanol (B129727). libretexts.orgyoutube.com The rate of this reaction is sensitive to substituents on the benzene ring; electron-withdrawing groups generally accelerate the reaction, while electron-donating groups slow it down. libretexts.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which makes the carbonyl carbon much more electrophilic. A water molecule then acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated as the leaving group, and the catalytic acid is regenerated. libretexts.orgchegg.com This reaction is reversible. quora.com
Transesterification Transesterification is the conversion of one ester into another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. libretexts.orgucla.edu For example, reacting this compound with a large excess of ethanol (B145695) under acidic conditions would shift the equilibrium to produce Ethyl 4-amino-5-methyl-2-nitrobenzoate and methanol. ucla.edu
Kinetic and Thermodynamic Studies of Key Transformations
A powerful tool for analyzing the effect of substituents on reaction rates is the Hammett equation :
log(k/k₀) = ρσ
where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted reference compound, σ is the substituent constant (which depends on the substituent and its position), and ρ (rho) is the reaction constant. libretexts.orgacs.org The reaction constant, ρ, indicates the sensitivity of the reaction to substituent effects. acs.org For the alkaline hydrolysis of methyl benzoates, the ρ value is positive, indicating that electron-withdrawing substituents (with positive σ values) increase the reaction rate by stabilizing the transition state. libretexts.orgmsudenver.edu
| Substituent | Hammett Constant (σpara) | Effect on Reaction Rate | Justification |
|---|---|---|---|
| -NO₂ | +0.78 | Rate acceleration | Strong electron-withdrawing group, stabilizes the negative charge in the transition state. |
| -NH₂ | -0.66 | Rate deceleration | Strong electron-donating group, destabilizes the negative charge in the transition state. |
| -CH₃ | -0.17 | Rate deceleration | Weak electron-donating group. |
Thermodynamic studies would involve measuring parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for these reactions. For electrophilic aromatic substitution, the first step—the attack of the electrophile to break aromaticity and form the carbocation intermediate—is typically the rate-determining and endothermic step. youtube.commasterorganicchemistry.com
Computational Insights into Reaction Mechanisms and Transition State Analysis
Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful insights into reaction mechanisms that are difficult to probe experimentally. For this compound, computational studies could be used to model the reaction pathways for its various transformations.
These studies can:
Map Potential Energy Surfaces: Calculations can determine the energies of reactants, intermediates, transition states, and products. nih.gov
Elucidate Reaction Mechanisms: By comparing the activation energies for different possible pathways, the most favorable mechanism can be identified. For example, in the alkaline hydrolysis of esters, calculations can model the stepwise BAC2 mechanism, confirming the formation of a tetrahedral intermediate. nih.gov
Analyze Transition States: The geometry and vibrational frequencies of transition states can be calculated. This analysis confirms the nature of the transition state and provides detailed information about the bond-making and bond-breaking processes occurring at the climax of the reaction. nih.gov
Explain Substituent Effects: Computational models can quantify how substituents influence the electronic structure and stability of intermediates and transition states, thereby explaining the observed kinetic trends. For instance, calculations can show how an electron-withdrawing nitro group stabilizes the negatively charged Meisenheimer complex in an SₙAr reaction. nih.gov
A theoretical study on the aminolysis of methyl benzoate (B1203000), for instance, used DFT to compare a concerted mechanism with a stepwise one, finding that a general-base-catalyzed stepwise pathway was the most favorable. Similar computational approaches could be applied to the reactions of this compound to provide a detailed, atomistic understanding of its reactivity.
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 | Reactants (Ester + OH⁻) | 0.0 | Baseline energy of starting materials. |
| 2 | Transition State 1 (TS1) | +15.2 | Activation energy for the nucleophilic attack of OH⁻. |
| 3 | Tetrahedral Intermediate | -8.5 | A stable, negatively charged intermediate. |
| 4 | Transition State 2 (TS2) | +12.1 | Activation energy for the departure of the methoxide leaving group. |
| 5 | Products (Carboxylate + Methanol) | -25.0 | Overall reaction is exothermic. |
Advanced Spectroscopic and Structural Elucidation of Methyl 4 Amino 5 Methyl 2 Nitrobenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Based on the structure of Methyl 4-amino-5-methyl-2-nitrobenzoate and spectroscopic data from analogous compounds such as methyl 4-nitrobenzoate (B1230335) and other substituted nitrobenzoates, a theoretical ¹H and ¹³C NMR spectrum can be predicted. nih.govrsc.orgchemicalbook.com The aromatic region of the ¹H NMR spectrum is expected to show two distinct singlets for the two aromatic protons, a consequence of their isolated positions on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The electron-withdrawing nitro group (-NO₂) will cause a downfield shift, while the electron-donating amino (-NH₂) and methyl (-CH₃) groups will cause an upfield shift. The methyl group attached to the ring and the methyl group of the ester functionality would each appear as a singlet, with the ester methyl typically resonating further downfield.
The ¹³C NMR spectrum would similarly reflect the electronic environment of each carbon atom. Carbons attached to or near the electron-withdrawing nitro and ester groups would be deshielded and appear at higher chemical shifts (downfield). Conversely, carbons adjacent to the amino and methyl groups would be more shielded and appear at lower chemical shifts (upfield). For instance, in methyl benzoate (B1203000), the carbonyl carbon appears significantly downfield. aiinmr.com A similar trend is expected for this compound.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic H (position 3) | ~7.5 - 8.0 | Singlet |
| Aromatic H (position 6) | ~6.5 - 7.0 | Singlet |
| Amino (-NH₂) | ~4.0 - 5.0 | Broad Singlet |
| Ester Methyl (-OCH₃) | ~3.8 - 4.0 | Singlet |
| Ring Methyl (-CH₃) | ~2.2 - 2.5 | Singlet |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~165 - 170 |
| C-NO₂ | ~145 - 150 |
| C-NH₂ | ~140 - 145 |
| C-CH₃ | ~135 - 140 |
| Quaternary Carbons | ~120 - 130 |
| Aromatic CH | ~110 - 125 |
| Ester Methyl (-OCH₃) | ~50 - 55 |
| Ring Methyl (-CH₃) | ~15 - 20 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, no cross-peaks are expected in the aromatic region, confirming the isolated nature of the two aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C spectrum, and similarly for the methyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be crucial for confirming the substitution pattern on the aromatic ring. For instance, a NOE correlation between the amino protons and the methyl protons on the ring would provide strong evidence for their adjacent positions.
While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) can elucidate the structure and dynamics in the solid phase. This is particularly important for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for understanding intermolecular interactions that form supramolecular assemblies. For nitroaromatic compounds, ssNMR can reveal details about the local environment of the nitrogen atoms, which is not readily accessible by other techniques. Although no specific ssNMR data for this compound is available, the technique would be highly valuable in characterizing its solid-state properties.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₁₀N₂O₄), the expected exact mass can be calculated. This high-precision measurement is a key component in confirming the identity of a newly synthesized compound.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. For this compound, common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the nitro group (-NO₂), or cleavage of the ester group itself. Analysis of these fragments would provide conclusive evidence for the compound's structure. For instance, mass spectra of related compounds like methyl 2-amino-5-nitrobenzoate show characteristic fragmentation patterns that aid in their identification. nih.gov
Predicted Fragmentation in MS/MS for this compound
| Fragment | Description |
| [M - OCH₃]⁺ | Loss of the methoxy radical |
| [M - NO₂]⁺ | Loss of the nitro group |
| [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical |
X-ray Diffraction for Crystal Structure Determination
The definitive method for determining the three-dimensional arrangement of atoms in a solid is single-crystal X-ray diffraction. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.
While the crystal structure of this compound has not been reported, the structure of a closely related derivative, Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate, has been determined. nih.gov This analogue shows a triclinic crystal system. nih.gov In this structure, intramolecular hydrogen bonds are observed, which influence the planarity of parts of the molecule. nih.gov Intermolecular hydrogen bonds also play a role in the crystal packing. nih.gov
Crystallographic Data for the Analogue Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate nih.gov
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.6370 |
| b (Å) | 8.7880 |
| c (Å) | 11.329 |
| α (°) | 81.06 |
| β (°) | 78.48 |
| γ (°) | 68.39 |
| Volume (ų) | 689.9 |
| Z | 2 |
This data provides a valuable reference point for predicting the crystallographic properties of this compound.
Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation
At present, a single-crystal X-ray diffraction study for this compound has not been reported in the reviewed literature. However, the crystallographic analysis of a closely related derivative, Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate , offers significant insights into the likely structural features. nih.gov In this derivative, the primary amino group is replaced by a butyrylamino group. The study revealed that this compound crystallizes in the triclinic space group P-1. nih.gov
The crystal structure of this analog demonstrates the planarity of the benzene ring, with the nitro and ester functional groups exhibiting specific orientations relative to the ring. nih.gov In the crystal packing of Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate, intermolecular hydrogen bonds are observed, which play a crucial role in stabilizing the crystal lattice. nih.gov It is anticipated that this compound would exhibit similar intramolecular interactions, such as hydrogen bonding between the amino group and the nitro or ester groups, which would influence its molecular conformation.
For illustrative purposes, the crystallographic data for Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate is presented below.
Table 1: Crystal Data and Structure Refinement for Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate. nih.gov
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₃H₁₆N₂O₅ |
| Formula Weight | 280.28 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.6370 (15) |
| b (Å) | 8.7880 (18) |
| c (Å) | 11.329 (2) |
| α (°) | 81.06 (3) |
| β (°) | 78.48 (3) |
| γ (°) | 68.39 (3) |
| Volume (ų) | 689.9 (3) |
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a valuable technique for identifying crystalline phases and assessing the purity of a bulk sample. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific material.
No experimental powder X-ray diffraction data for this compound is currently available in the public domain. However, a theoretical PXRD pattern could be calculated if the single-crystal structure were known. This calculated pattern would provide a reference for confirming the identity and phase purity of synthesized batches of the compound. The PXRD pattern would consist of a series of diffraction peaks at specific 2θ angles, with characteristic intensities.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule and probing intermolecular interactions.
While specific FT-IR and Raman spectra for this compound are not available, the expected vibrational modes can be predicted based on the analysis of related compounds such as 4-methyl-3-nitrobenzoic acid sigmaaldrich.com, 4-nitrophenyl-4'-nitrobenzoate researchgate.net, and methyl 4-aminobenzoate . scispace.com
The key functional groups in this compound would give rise to characteristic absorption bands in the FT-IR spectrum and scattering peaks in the Raman spectrum. These include:
Amino (NH₂) group: Symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The N-H bending vibration would also be observable.
Nitro (NO₂) group: Asymmetric and symmetric stretching vibrations, usually found around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
Ester (C=O and C-O) groups: A strong C=O stretching band is expected in the region of 1700-1730 cm⁻¹. C-O stretching vibrations would appear at lower wavenumbers.
Methyl (CH₃) group: C-H stretching and bending vibrations.
Aromatic ring: C-H and C=C stretching and bending vibrations.
The positions of these bands can be influenced by the electronic effects of the substituents on the benzene ring and by any intermolecular interactions, such as hydrogen bonding.
For comparative purposes, a table of selected FT-IR vibrational frequencies for related compounds is provided below.
Table 2: Characteristic FT-IR Vibrational Frequencies for Functional Groups in Related Compounds.
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Reference Compound | Citation |
|---|---|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1523 | 4-nitrophenyl-4'-nitrobenzoate | researchgate.net |
| Nitro (NO₂) | Symmetric Stretch | 1343 | 4-nitrophenyl-4'-nitrobenzoate | researchgate.net |
| Ester (C=O) | Stretch | 1752 | 4-nitrophenyl-4'-nitrobenzoate | researchgate.net |
| Amino (N-H) | Stretch | 3368 | 4-aminophenyl-4'-aminobenzoate | researchgate.net |
Electronic Spectroscopy (UV-Vis-NIR) for Electronic Transitions and Optical Properties
Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is used to determine its optical properties.
The UV-Vis absorption spectrum of this compound is expected to be characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. The presence of the nitro group, a strong chromophore, and the amino group, an auxochrome, on the benzene ring will significantly influence the absorption maxima (λ_max). The conjugation of these groups with the aromatic system is expected to shift the absorption bands to longer wavelengths (a bathochromic shift).
While a UV-Vis spectrum for the title compound is not found in the searched literature, data for related compounds like Methyl 4-nitrobenzoate and Methyl 2-amino-5-bromobenzoate can offer some context. researchgate.netresearchgate.net For instance, the UV-Vis spectrum of Methyl 4-nitrobenzoate shows a strong absorption peak corresponding to the electronic transitions within the nitrophenyl moiety. researchgate.net The addition of an amino group, as in the target compound, would likely result in a new or shifted absorption band at a longer wavelength due to the charge transfer character from the amino to the nitro group.
Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) could provide a predicted UV-Vis spectrum and help in the assignment of the electronic transitions.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate |
| Methyl 4-nitrobenzoate |
| 4-methyl-3-nitrobenzoic acid |
| 4-nitrophenyl-4'-nitrobenzoate |
| methyl 4-aminobenzoate |
| 4-aminophenyl-4'-aminobenzoate |
Computational Chemistry and Molecular Modeling of Methyl 4 Amino 5 Methyl 2 Nitrobenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's structure, stability, and chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For aromatic nitro compounds, DFT studies, often employing the B3LYP functional with a basis set like 6-31G* or 6-311G(d,p), are instrumental in elucidating molecular properties and reactivity. nih.govuq.edu.auresearchgate.netscirp.orgnih.gov
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. nih.gov
For substituted nitrobenzoates, the presence of both electron-donating (amino, methyl) and electron-withdrawing (nitro, ester) groups significantly influences the energies and localization of these orbitals. The amino and methyl groups tend to raise the HOMO energy, while the nitro and methyl ester groups lower the LUMO energy. This combined effect typically results in a reduced HOMO-LUMO gap, indicating enhanced reactivity.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It identifies regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue). For Methyl 4-amino-5-methyl-2-nitrobenzoate, the MEP would show negative potential localized around the oxygen atoms of the nitro and ester groups, indicating sites susceptible to electrophilic attack. Positive potential would be expected around the amino group's hydrogen atoms, highlighting potential hydrogen bond donor sites.
Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify the chemical behavior of the molecule. These descriptors are essential for comparing the reactivity of different compounds.
| Descriptor | Formula | Interpretation |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. Harder molecules have larger energy gaps. |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates the ease of electron cloud polarization. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | μ² / 2η | Quantifies the ability of a molecule to accept electrons; a measure of its electrophilic character. |
This table outlines key global reactivity descriptors derived from HOMO and LUMO energies, providing a quantitative framework for assessing molecular reactivity as per DFT studies.
DFT calculations on related molecules like 4-methyl-3-nitrobenzoic acid have demonstrated the utility of these descriptors in predicting molecular behavior. researchgate.net
Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-HF methods, alongside DFT, are employed to predict spectroscopic properties. These calculations can generate theoretical spectra that aid in the interpretation and assignment of experimental data from techniques like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Vibrational Spectroscopy (IR and Raman): Theoretical calculations of vibrational frequencies can predict the positions of absorption bands in IR and Raman spectra. For a molecule like this compound, these calculations can help assign specific peaks to the vibrational modes of its functional groups. For instance, DFT calculations on substituted nitrobenzenes accurately predict the characteristic symmetric and asymmetric stretching vibrations of the NO₂ group, typically found in the 1300-1370 cm⁻¹ and 1500-1570 cm⁻¹ regions, respectively. veeprho.com Similarly, the C=O stretching of the ester group and the N-H stretching of the amino group can be computationally identified. Comparing the computed frequencies (often scaled to correct for anharmonicity and basis set limitations) with experimental spectra confirms the molecular structure. researchgate.netveeprho.com
NMR Spectroscopy: Calculating NMR chemical shifts is another powerful application of quantum chemistry. nih.govchemicalbook.comchemicalbook.com The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to compute the isotropic magnetic shielding tensors for each nucleus. chemicalbook.com These values are then referenced against a standard (e.g., Tetramethylsilane, TMS) to predict ¹H and ¹³C chemical shifts. For this compound, such calculations can predict the chemical shifts for the aromatic protons, the methyl protons of the ester and toluene (B28343) moieties, and the various carbon atoms in the molecule. The accuracy of these predictions is highly dependent on the level of theory and basis set used. chemicalbook.com Predicted spectra for similar compounds like methyl 4-nitrobenzoate (B1230335) and methyl 2-nitrobenzoate (B253500) are available and serve as a reference for interpreting experimental data. sigmaaldrich.comsigmaaldrich.com
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum mechanics describes the electronic structure of a single, often static, molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and interactions with the environment, such as solvents. researchgate.net
For a flexible molecule like this compound, which has rotatable bonds in its ester and amino groups, MD simulations can explore its conformational landscape. These simulations can identify the most stable conformations (lowest energy states) and the energy barriers between them.
Furthermore, MD simulations are crucial for understanding the effects of solvents. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how solute-solvent interactions, such as hydrogen bonding between the amino/nitro groups and water, influence the molecule's conformation and dynamics. researchgate.net Studies on similar molecules, like benzoic acid in confined spaces, demonstrate how the environment impacts molecular aggregation and dynamics. sigmaaldrich.comresearchgate.net This information is vital for predicting the behavior of the compound in solution, which is relevant for many of its chemical applications.
In Silico Prediction of Molecular Interactions and Binding Affinities with Biological Targets (e.g., molecular docking with specific enzymes or receptors)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
This compound is structurally related to intermediates used in the synthesis of Telmisartan, an Angiotensin II receptor blocker. chemicalbook.comrsc.org Telmisartan functions by binding to the Angiotensin II Type 1 (AT₁) receptor, a key component in the renin-angiotensin system that regulates blood pressure. veeprho.com Given this synthetic lineage, the AT₁ receptor represents a logical biological target for in silico docking studies of this compound and its derivatives.
Docking simulations would place the molecule into the binding site of the AT₁ receptor and calculate a scoring function to estimate the binding affinity. The results would reveal potential binding modes, key interactions (such as hydrogen bonds, hydrophobic interactions, and π-π stacking) with specific amino acid residues in the receptor's active site, and a predicted binding energy (e.g., in kcal/mol). Such studies on Telmisartan and its analogs have provided detailed insights into their interactions with the AT₁ receptor. veeprho.comnih.govresearchgate.net Similar docking analyses could elucidate whether this specific intermediate possesses any affinity for the same receptor, providing clues about its potential biological activity or off-target effects.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Property Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are built by developing mathematical equations that relate calculated molecular descriptors to an experimentally measured endpoint. tandfonline.commdpi.comnih.gov
For a class of compounds like nitroaromatics, QSAR/QSPR models are frequently developed to predict properties such as toxicity, reactivity, and environmental fate. osti.govresearchgate.netnih.govrsc.org
Model Development: A typical QSAR/QSPR study involves:
Data Set Collection: Gathering a set of structurally related molecules with known experimental data for the property of interest (e.g., toxicity as LC₅₀, or a physical property like flash point). nih.gov
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges from DFT calculations). tandfonline.comnih.gov
Model Building and Validation: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines) are used to build a model that best correlates the descriptors with the property. researchgate.netrsc.org The model's predictive power is then rigorously validated using techniques like cross-validation and external test sets. tandfonline.comrsc.org
Biological and Medicinal Chemistry Insights of Methyl 4 Amino 5 Methyl 2 Nitrobenzoate and Its Analogs Mechanistic and Pre Clinical Focus
Mechanistic Investigations of Molecular Interactions with Biomolecular Targets (in vitro and ex vivo Models)
The biological effects of compounds derived from the Methyl 4-amino-5-methyl-2-nitrobenzoate framework are rooted in their interactions with specific biomolecular targets. The functional groups on the benzene (B151609) ring, including the amino, methyl, and nitro groups, are key to these interactions. The nitro group, for instance, can be reduced to form reactive species, while the amino group can participate in hydrogen bonding with biological macromolecules.
Derivatives and analogs of this compound have been investigated as inhibitors of several key enzymes implicated in human diseases.
Carbonic Anhydrases (CAs): A series of methyl 5-sulfamoyl-benzoates, which are structural analogs, have been designed as inhibitors of carbonic anhydrases. mdpi.com Specifically, certain substituted methyl 2-halo-5-sulfamoyl-benzoates show high affinity and selectivity for carbonic anhydrase IX (CAIX), an enzyme overexpressed in many solid tumors that helps acidify the tumor microenvironment, promoting invasion and metastasis. mdpi.com The binding mechanism involves the primary sulfonamide group interacting with the zinc ion in the enzyme's active site. Compound 4b from one such study exhibited an exceptionally high affinity for CAIX with a dissociation constant (Kd) of 0.12 nM and over 100-fold selectivity against other CA isozymes. mdpi.com
Kinesin Spindle Protein (KSP/Eg5): The kinesin Eg5 is a motor protein essential for forming the bipolar spindle during mitosis, making it a target for anticancer drugs. mdpi.com Dihydropyrimidinone (DHPM) structures, which can be synthesized from precursors with similar substitution patterns to this compound, are known to inhibit Eg5. For example, a series of 6-methyl-2-thioxo-4-phenyl-3,4-dihydropyrimidine-5-benzoate derivatives were synthesized and tested for their ability to inhibit Eg5. Docking studies revealed that these compounds can form hydrogen bonds with key amino acid residues like Glu116 and Glu118 in the allosteric binding site of Eg5, leading to cell cycle arrest and cytotoxicity in cancer cells. mdpi.com
p38α Mitogen-Activated Protein Kinase (MAPK): The p38α MAPK pathway is involved in cellular responses to stress and inflammation. Analogs of this compound have been used as building blocks in the synthesis of dual inhibitors targeting both p38α MAPK and other enzymes like butyrylcholinesterase (BChE). acs.org The mechanism of p38α MAPK inhibition involves the formation of a critical hydrogen bond between the inhibitor and the hinge region residue Met109. acs.org Modifications to the scaffold allow for probing different hydrophobic regions of the enzyme's active site to optimize inhibitory activity. acs.org
Table 1: Enzyme Inhibition by Analogs
| Analog Class | Target Enzyme | Key Mechanistic Feature | Resulting Biological Effect |
| Methyl 2-halo-5-sulfamoyl-benzoates | Carbonic Anhydrase IX (CAIX) | High-affinity binding of sulfonamide group to active site zinc ion. mdpi.com | Inhibition of tumor acidification. mdpi.com |
| 6-Methyl-2-thioxo-4-phenyl-dihydropyrimidine-5-benzoates | Kinesin Spindle Protein (Eg5) | Allosteric binding and H-bonding with Glu116 and Glu118. mdpi.com | Mitotic arrest. mdpi.com |
| Indazole-based amides | p38α MAPK | Hydrogen bonding with Met109 in the hinge region; occupancy of hydrophobic pockets. acs.org | Anti-inflammatory response. acs.org |
Beyond enzyme inhibition, analogs of this compound have been studied for their binding affinity to other significant biological targets.
c-Myc–Max Heterodimer: The transcription factor c-Myc is a major driver of many human cancers and must dimerize with its partner, Max, to be active. nih.gov Small molecules have been developed to disrupt this protein-protein interaction. One such inhibitor, 3jc48-3 (Methyl 4′-methyl-5-(7-nitrobenzo[c] nih.govsigmaaldrich.comoxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate), is a congener of a known c-Myc–Max inhibitor. nih.gov This compound, which shares a substituted methyl benzoate (B1203000) core, operates by binding to monomeric c-Myc, stabilizing it in its disordered state and preventing dimerization with Max. This leads to the silencing of c-Myc target genes and inhibits the proliferation of cancer cells that over-express c-Myc. nih.gov
Bovine Serum Albumin (BSA): To understand the pharmacokinetics of drug candidates, their interaction with transport proteins like serum albumin is often studied. The binding of two methyl benzoate derivatives to BSA was investigated using spectroscopic techniques. mdpi.com The study revealed that these molecules bind to BSA, and this interaction significantly quenches the intrinsic fluorescence of the protein's tryptophan residues, indicating that the binding site is in proximity to these residues. mdpi.com Such studies help profile how these compounds might be distributed and transported in the bloodstream.
Structure-Activity Relationship (SAR) Studies of Substituted Derivatives for Biological Research
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure of analogs derived from the this compound scaffold, researchers have elucidated key features required for potent biological effects.
Inhibitors of Kinesin Eg5: For the 6-methyl-2-thioxo-4-phenyl-3,4-dihydropyrimidine-5-benzoate series, SAR studies revealed several important trends. mdpi.com
Lipophilicity and Electronic Effects: Thio-derivatives generally showed stronger cytotoxic effects than their oxo-counterparts, likely due to increased lipophilicity. mdpi.com
Substitution Pattern: Substitution on the C4-phenyl ring drastically altered anticancer activity. Electron-withdrawing groups in the para-position increased the cytotoxic effect, whereas substitutions at the ortho- and meta-positions tended to reduce it. mdpi.com
Ester Group: Derivatives with a phenyl ester at the C5-position were more effective than those with an ethyl ester, highlighting the importance of this part of the molecule for activity. mdpi.com
Inhibitors of Carbonic Anhydrase IX: In the development of selective CAIX inhibitors, SAR studies on methyl 2-halo-4-substituted-5-sulfamoyl-benzoates showed that the nature and position of the substituent at the C4 position were critical for both affinity and selectivity. mdpi.com Varying the substituents on the benzenesulfonamide (B165840) ring led to compound 4b , which had a binding affinity in the picomolar range for CAIX, demonstrating a highly optimized structure for this specific target. mdpi.com
Inhibitors of c-Myc-Max Dimerization: The optimization of the c-Myc-Max inhibitor 10074-G5 led to the discovery of 3jc48-3 . nih.gov This improved analog, a methyl carboxylate precursor, was found to be about five times more potent at inhibiting the c-Myc-Max dimerization in vitro (IC₅₀ = 34 µM) compared to the parent compound. nih.gov This demonstrates that modifications to the biphenyl (B1667301) core, which can be synthesized from benzoate precursors, significantly impact inhibitory potency.
Table 2: Structure-Activity Relationship (SAR) Highlights
| Compound Series | Target | Favorable Structural Feature | Unfavorable Structural Feature |
| Dihydropyrimidine-5-benzoates | Eg5 | para-electron-withdrawing group on C4-phenyl ring. mdpi.com | ortho- or meta-substitution on C4-phenyl ring. mdpi.com |
| Thio-group at C2 (vs. oxo-group). mdpi.com | |||
| Methyl 2-halo-5-sulfamoyl-benzoates | CAIX | Optimized substitution at C4 for high affinity. mdpi.com | |
| Biphenyl carboxylates (c-Myc-Max inhibitors) | c-Myc | Specific substitution leading to 3jc48-3. nih.gov |
Role as a Precursor or Scaffold in the Development of Potential Biologically Active Compounds
This compound and its isomers are valuable precursors in organic synthesis due to their reactive functional groups, which allow for further chemical modifications to build more complex molecules. nih.gov
Benzoic acid and its esters are known for their preservative and antimicrobial properties. researchgate.net The nitrobenzoate scaffold, in particular, has been explored for developing new antimicrobial agents. For instance, 4-nitro-benzoate derivatives have been synthesized and are slated for evaluation for their antimicrobial and disinfectant activities. researchgate.net While detailed mechanistic studies on derivatives of this compound are not extensively reported in the provided context, related salicylanilide (B1680751) 4-(trifluoromethyl)benzoates have shown significant antibacterial properties against Gram-positive bacteria, including MRSA, with Minimum Inhibitory Concentrations (MICs) as low as 0.49 μmol/L. researchgate.net Some of these compounds were found to be mild inhibitors of mycobacterial isocitrate lyase, an enzyme crucial for microbial survival on fatty acid-based carbon sources, suggesting a potential mechanism of action. researchgate.net
The utility of the this compound scaffold is particularly prominent in anticancer research, where it serves as a key building block for compounds that target fundamental cancer processes.
Inhibition of c-Myc-Max Dimerization: As previously mentioned, the inhibitor 3jc48-3 is derived from precursors related to the title compound. nih.gov In cellular models, this compound effectively inhibited the proliferation of c-Myc-overexpressing cancer cell lines, such as the human leukemia cell line HL60 and the Burkitt's lymphoma cell line Daudi, with IC₅₀ values in the low micromolar range. Mechanistically, it was shown to induce cell cycle arrest at the G0/G1 phase. nih.gov Co-immunoprecipitation experiments confirmed that 3jc48-3 disrupts the c-Myc–Max interaction within the cell, validating its mechanism of action. nih.gov
Inhibition of Topoisomerases: Thieno[2,3-d]pyrimidine derivatives, which can be synthesized from substituted aminobenzoate precursors, have been investigated as anticancer agents. One series of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo sigmaaldrich.comresearchgate.netthieno[2,3-d]pyrimidines produced a lead compound, 7a , which was potent against various cancer cell lines. rsc.org Mechanistic studies in MCF-7 breast cancer cells revealed that compound 7a induced cell cycle arrest at the G2/M phase, reduced oxidative stress, and acted as a dual inhibitor of topoisomerase-I and topoisomerase-II, essential enzymes for DNA replication and repair. rsc.org
Table 3: Anticancer Activity of Compounds Derived from Related Scaffolds
| Derivative Class | Cellular Target/Pathway | Cancer Cell Line(s) | Observed Cellular Mechanism(s) |
| Methyl biphenyl carboxylates (e.g., 3jc48-3) | c-Myc–Max Dimerization nih.gov | HL60, Daudi | Inhibition of proliferation, G0/G1 cell cycle arrest. nih.gov |
| Tetrahydrobenzo sigmaaldrich.comresearchgate.netthieno[2,3-d]pyrimidines (e.g., 7a) | Topoisomerase-I/II rsc.org | MCF-7, FaDu | G2/M cell cycle arrest, dual enzyme inhibition. rsc.org |
| Dihydropyrimidine-5-benzoates (e.g., Compound 68) | Kinesin Spindle Protein (Eg5) mdpi.com | MCF-7, HepG-2, A549 | Cytotoxicity, mitotic arrest (inferred from target). mdpi.com |
Bioavailability and Metabolic Stability Studies (Cell-free or in vitro Enzymatic Systems)
Similarly, there is a lack of published research on the bioavailability and metabolic stability of this compound in cell-free or in vitro enzymatic systems. General methodologies for assessing the metabolic stability of new chemical entities using liver microsomes, S9 fractions, or hepatocytes are well-established in the field of drug discovery. mdpi.comnih.govnih.gov These assays are crucial for predicting a compound's pharmacokinetic profile. However, the application of these methods to Methyl 4--amino-5-methyl-2-nitrobenzoate and the resulting data, such as its in vitro half-life (t½) or intrinsic clearance (CLint), have not been reported in the accessible scientific literature.
A related compound, Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate, has been synthesized and characterized, with its primary utility noted as an intermediate in the preparation of agrochemicals and the therapeutic agent telmisartan. nih.gov However, this study focuses on its chemical synthesis and crystal structure, not its neuroprotective or metabolic properties.
Data Tables
Due to the absence of specific experimental data for this compound in the requested areas of study, no data tables can be generated.
Material Science and Applied Chemistry of Methyl 4 Amino 5 Methyl 2 Nitrobenzoate
Applications in Functional Dyes and Pigments
Substituted nitroanilines are foundational components in the synthesis of a wide range of dyes and pigments. The chromophoric properties of these molecules, which are responsible for their color, arise from the electronic structure created by the interplay between the electron-donating amino group and the electron-accepting nitro group. This arrangement facilitates intramolecular charge transfer, a key mechanism for the absorption of light in the visible spectrum.
While direct applications of Methyl 4-amino-5-methyl-2-nitrobenzoate are not extensively documented, its structural isomer, Methyl 4-amino-3-nitrobenzoate, is utilized as an intermediate in the synthesis of pigments with yellow to orange hues for various industrial uses. amoghchemicals.in This suggests that this compound would likely serve as a valuable building block for similar color formulations. amoghchemicals.inchempanda.com The specific shade and properties of the resulting pigments would be influenced by the exact substitution pattern on the benzene (B151609) ring. Nitro compounds, in general, are important intermediates in the production of dyes. youtube.com
Incorporation into Polymeric Materials and Polymerization Chemistry
The functional groups present on this compound offer pathways for its incorporation into polymeric structures. The primary amino (-NH2) group is a particularly useful reactive site for polymerization reactions. It can react with compounds like carboxylic acids or acyl chlorides to form amide bonds, or with isocyanates to form urea (B33335) linkages. This reactivity allows the molecule to be integrated as a monomeric unit into polymers such as polyamides and polyureas.
By incorporating this molecule into a polymer backbone, the material could gain specific properties derived from the nitrobenzoate structure, such as altered thermal stability, modified optical characteristics, or enhanced affinity for certain substrates. Research into related compounds, such as Methyl 5-Methyl-2-Nitrobenzoate, highlights their application in creating specialty polymers and resins, which are integral to manufacturing durable materials. chemimpex.com This precedent underscores the potential for this compound to be used in developing new polymeric materials with tailored functionalities.
Research on Optoelectronic and Nonlinear Optical (NLO) Materials
Organic compounds with significant nonlinear optical (NLO) properties are crucial for developing advanced optoelectronic technologies like optical switching and data storage. nih.gov The key to a strong NLO response in organic molecules is often the presence of a π-conjugated system substituted with strong electron donor and acceptor groups. nih.govresearchgate.net
This compound fits this molecular design perfectly. The benzene ring provides the conjugated system, while the amino group acts as a powerful electron donor and the nitro group as a strong electron acceptor. This "push-pull" electronic structure facilitates the polarization of the molecule under an intense electric field, such as that from a laser, which is the basis for NLO phenomena.
Extensive research on nitroaniline derivatives confirms their potential as NLO materials. researchgate.netsciencegate.app For instance, 2-amino-4-nitroaniline is noted for crystallizing in a noncentrosymmetric space group, a critical requirement for second-order NLO effects in the bulk material, and it exhibits a large molecular first hyperpolarizability (a measure of NLO activity). nih.gov Theoretical studies using Density Functional Theory (DFT) are commonly employed to predict and understand the NLO properties of these types of compounds. researchgate.netsciencegate.app Given its structural similarities to well-studied NLO molecules, this compound is a promising candidate for investigation in the field of optoelectronics.
Table 1: Comparison of Structural Features for NLO Potential
| Compound | Electron Donor Group | Electron Acceptor Group | Conjugated System |
|---|---|---|---|
| This compound | Amino (-NH₂) | Nitro (-NO₂) | Benzene Ring |
| 4-Nitroaniline | Amino (-NH₂) | Nitro (-NO₂) | Benzene Ring |
Crystallization Studies for Material Properties and Polymorphism
The way a molecule packs in its solid state significantly influences its physical properties, including solubility, stability, and even color. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical area of study in material science. researchgate.net Different polymorphs of the same compound can exhibit vastly different characteristics.
Studies on related molecules provide insight into the potential crystalline behavior of this compound. For example, 2-methyl-4-nitrobenzoic acid is known to form several polymorphic forms, and research has focused on controlling which form crystallizes by using different conditions and additives. researchgate.net The crystallization of a derivative, Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate, has been analyzed in detail, revealing its crystal structure and the specific interactions that stabilize it. nih.gov This type of detailed crystallographic analysis is fundamental to understanding and ultimately controlling the material properties of the solid form. The presence of impurities can also influence which polymorph is the most stable, sometimes providing a route to crystallize otherwise elusive forms. nih.gov
Table 2: Crystallographic Data for the Related Compound Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.6370 (15) |
| b (Å) | 8.7880 (18) |
| c (Å) | 11.329 (2) |
| α (°) | 81.06 (3) |
| β (°) | 78.48 (3) |
| γ (°) | 68.39 (3) |
This data is for a structurally related derivative and serves to illustrate the type of information obtained from crystallization studies.
Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry focuses on the non-covalent interactions that govern how molecules recognize each other and assemble into larger, ordered structures. The functional groups on this compound—the amino, nitro, and ester groups—are all capable of participating in such interactions, particularly hydrogen bonding and π-π stacking.
Advanced Analytical Methodologies for Research Applications of Methyl 4 Amino 5 Methyl 2 Nitrobenzoate
Chromatographic Separation Techniques for Purity Assessment and Isolation in Research
Chromatography is the cornerstone for the separation and purification of chemical compounds. In the context of research involving Methyl 4-amino-5-methyl-2-nitrobenzoate, chromatographic techniques are indispensable for assessing the purity of synthesized batches and for isolating the compound from reaction mixtures and potential impurities.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method is typically developed for such aromatic compounds. nih.gov Method development involves optimizing the column, mobile phase composition, flow rate, and detector wavelength to achieve sufficient resolution between the main compound and any impurities. Validation according to regulatory guidelines ensures the method is accurate, precise, specific, and linear over a desired concentration range. nih.gov For instance, a method could be validated to quantify the compound and related substances, meeting criteria for repeatability, intermediate precision, and accuracy. nih.govnih.gov
A typical HPLC method for a related nitroaromatic compound involves a C8 or C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, pumped at a flow rate of around 1.0 mL/min. nih.gov UV detection is well-suited for this compound due to the strong absorbance of the nitroaromatic chromophore. rsc.org
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C8 (150 x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v), pH 3.0 | nih.gov |
| Elution Mode | Isocratic | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV at 258 nm | nih.gov |
| Injection Volume | 10 µL | nih.gov |
| Temperature | Ambient | nih.gov |
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that are volatile or can be converted into a volatile form. While this compound itself may have limited volatility due to its polar functional groups, GC analysis is highly relevant for monitoring related volatile impurities or starting materials. For instance, in the synthesis of complex molecules, related structural isomers like Methyl-2-methyl-3-nitrobenzoate have been analyzed using GC. amazonaws.com
A GC method for such compounds often employs a capillary column, such as one coated with 100% dimethylpolysiloxane, with helium as the carrier gas. amazonaws.com Sample preparation may involve a liquid-liquid extraction to isolate the analytes from a non-volatile matrix. amazonaws.com The method's temperature program is optimized to ensure the separation of all volatile components.
| Parameter | Condition | Reference |
|---|---|---|
| Column | SPB-1 (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.0 µm film | amazonaws.com |
| Carrier Gas | Helium | amazonaws.com |
| Oven Program | Initial 180°C (4 min), ramp at 20°C/min to 220°C, hold for 19 min | amazonaws.com |
| Sample Preparation | Liquid-liquid extraction with Methylene Chloride | amazonaws.com |
| Detection | Mass Spectrometry (MS) | amazonaws.com |
Electrophoretic Methods for Separation and Characterization of the Compound
Electrophoretic methods, particularly Capillary Electrophoresis (CE), offer an alternative separation technique based on the differential migration of charged species in an electric field. For this compound, the presence of the basic amino group allows for protonation under acidic buffer conditions, rendering the molecule positively charged and suitable for CE analysis. This technique provides high separation efficiency and requires minimal sample and solvent volumes. Method development would focus on optimizing parameters such as the background electrolyte pH and concentration, applied voltage, and capillary temperature to achieve effective separation from impurities or other components in a research matrix. While no specific CE methods are reported for this exact compound, the principles are widely applied to the analysis of small aromatic amines and related pharmaceuticals.
Spectrophotometric Methods for Quantitative Analysis in Research Matrices
UV-Visible spectrophotometry is a simple, cost-effective, and robust method for the quantitative analysis of compounds containing chromophores. This compound possesses nitro and amino groups attached to a benzene (B151609) ring, which constitute a strong chromophoric system. This system absorbs light intensely in the UV-Vis region, making spectrophotometric quantification highly feasible. rsc.org While direct spectrophotometry on a mixture can be prone to interference, it is most powerfully used as a detection method following a separation technique like HPLC (HPLC-UV). rsc.org The strong UV absorption allows for the detection and quantification of this compound at very low concentrations, which is essential for determining its presence in research samples or for monitoring reaction kinetics. rsc.orgmdpi.com
Hyphenated Techniques (e.g., LC-MS, GC-MS, NMR-MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled specificity and sensitivity for analyzing complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier analytical tool for the identification and quantification of compounds like this compound in complex research matrices. mdpi.com The technique couples the powerful separation capabilities of HPLC with the definitive identification power of mass spectrometry. For polar molecules, electrospray ionization (ESI) is a common interface. rsc.org LC-MS/MS, which involves tandem mass spectrometry, can be used for highly selective and sensitive quantification by monitoring specific parent-to-daughter ion transitions in multiple reaction monitoring (MRM) mode. mdpi.com This is particularly valuable for trace-level analysis in complex biological or environmental samples. mdpi.commdpi.com
| Parameter | Condition | Reference |
|---|---|---|
| LC Column | Purospher® STAR Phenyl (10 mm × 2.1 mm × 2.0 µm) | mdpi.com |
| Mobile Phase | Gradient elution with Ammonium formate (B1220265) buffer and organic modifier | mdpi.com |
| Ionization | Electrospray Ionization (ESI), Positive Mode | rsc.org |
| MS Detection | Tandem Mass Spectrometry (MS/MS) | mdpi.com |
| Column Temp | 40 °C | mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation of volatile compounds by GC with detection by MS. amazonaws.com It is the gold standard for the identification of volatile and semi-volatile organic compounds. In the context of this compound research, GC-MS is ideal for identifying volatile impurities, byproducts, or related starting materials. amazonaws.com Electron Impact (EI) ionization is typically used, which generates a reproducible fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification through library matching. For quantitative studies, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific mass fragments of the target analyte, providing excellent sensitivity and selectivity. amazonaws.com For example, in the analysis of a related impurity, a mass fragment of m/z 178 was used for quantification. amazonaws.com
Nuclear Magnetic Resonance-Mass Spectrometry (NMR-MS) represents a powerful, though less common, hyphenated technique. It provides orthogonal information from a single analysis: MS gives the molecular weight and elemental composition, while NMR provides detailed structural information about the atomic connectivity. While specific applications for this compound are not documented in the literature, the potential use of NMR-MS in research would be for the unambiguous structural elucidation of unknown synthesis byproducts or metabolites, where both precise mass and detailed structural data are required.
Future Research Directions and Emerging Perspectives for Methyl 4 Amino 5 Methyl 2 Nitrobenzoate
Exploration of Novel and Highly Efficient Synthetic Pathways
The development of efficient and sustainable synthetic routes is paramount for the accessibility and industrial scalability of any chemical compound. For Methyl 4-amino-5-methyl-2-nitrobenzoate, future research could focus on moving beyond traditional nitration and esterification processes.
A common approach to synthesizing similar nitroaromatic compounds involves the nitration of a precursor molecule. For instance, the synthesis of related compounds like methyl 5-amino-4-methyl-2-nitrobenzoate often starts with the nitration of 5-amino-4-methylbenzoic acid, followed by esterification with methanol (B129727). evitachem.com Another related synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate involves the acylation of methyl 4-amino-3-methylbenzoate, followed by nitration. nih.govresearchgate.net
Future research could explore more advanced and efficient synthetic strategies. This might include:
Catalytic Nitration: Investigating the use of solid acid catalysts or other heterogeneous catalysts for the nitration step could lead to milder reaction conditions, higher selectivity, and easier purification compared to the traditional mixed acid (sulfuric and nitric acid) method.
Flow Chemistry: The implementation of continuous flow reactors for the synthesis could offer enhanced safety, better process control, and improved scalability. The nitration of aromatic compounds, often a highly exothermic process, can be managed more effectively in a flow system.
Biocatalysis: The use of enzymes, such as nitroreductases or aminotransferases, could offer highly selective and environmentally benign routes to the target compound or its precursors.
A comparison of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Traditional Batch Synthesis | Well-established procedures for similar compounds. evitachem.comnih.govresearchgate.net | Optimization of reaction conditions (temperature, reaction time) to improve yield and purity. |
| Catalytic Nitration | Increased selectivity, reduced acid waste, easier catalyst separation. | Development and screening of novel solid acid or heterogeneous catalysts. |
| Flow Chemistry Synthesis | Enhanced safety, better heat and mass transfer, improved scalability and reproducibility. | Design and optimization of a continuous flow process for the multi-step synthesis. |
| Biocatalytic Synthesis | High selectivity (regio- and stereo-), mild reaction conditions, environmentally friendly. | Identification and engineering of suitable enzymes for the key reaction steps. |
Table 1: Comparison of Potential Synthetic Strategies for this compound
Development of Advanced Functional Materials Based on the Compound's Core Structure
The unique electronic and structural features of this compound make it an interesting building block for advanced functional materials. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the benzene (B151609) ring can lead to interesting optical and electronic properties.
Future research in this area could focus on:
Nonlinear Optical (NLO) Materials: The push-pull electronic nature of the molecule suggests potential for second-order NLO properties. Research could involve the synthesis of derivatives with extended conjugation or incorporation into polymeric matrices to create materials for applications in optoelectronics and photonics.
Organic Light-Emitting Diodes (OLEDs): The aromatic core could be modified to create new organic semiconductors. By functionalizing the amino group or extending the aromatic system, it may be possible to tune the emission color and efficiency of OLED devices.
Chemosensors: The amino and nitro groups can act as binding sites for specific analytes. Research could focus on developing fluorescent or colorimetric sensors based on this scaffold for the detection of metal ions, anions, or environmentally relevant pollutants. The interaction with analytes would likely modulate the intramolecular charge transfer character, leading to a detectable spectroscopic signal.
Deeper Mechanistic Elucidation of Biomolecular Interactions and Pathways
While the primary focus of this article is on chemical and material science applications, the structural motifs of this compound are also found in biologically active molecules. For instance, derivatives of dihydropyrimidines containing a substituted phenyl ring have been investigated as potential anticancer agents. mdpi.com Understanding the potential biomolecular interactions of this specific compound could open new avenues for medicinal chemistry research.
Future research could involve:
Enzyme Inhibition Studies: The compound could be screened against various enzymes to identify potential inhibitory activity. For example, related nitroaromatic compounds have been studied in the context of inhibiting enzymes like butyrylcholinesterase. acs.org
Protein Binding Studies: Techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy could be employed to study the binding of the compound to transport proteins like serum albumin. nih.gov This would provide insights into its pharmacokinetic properties.
Molecular Docking and Simulation: Computational studies can predict the binding modes and affinities of the compound with various biological targets, guiding further experimental work.
Integration of Artificial Intelligence and Machine Learning in Chemical Design and Property Prediction
The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. These tools can accelerate the discovery and optimization of new molecules with desired properties.
For this compound, AI and ML could be applied to:
Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity, material properties, and synthetic accessibility of novel derivatives.
Generative Models: Employ generative adversarial networks (GANs) or variational autoencoders (VAEs) to design new molecules based on the core structure of this compound with optimized properties for specific applications.
Reaction Prediction and Optimization: Use ML algorithms to predict the outcomes of different synthetic reactions and to optimize reaction conditions for higher yields and purity.
Role in Sustainable Chemistry and Circular Economy Research (from a synthetic and material science perspective)
The principles of sustainable chemistry and the circular economy are increasingly important in chemical research and development. Future research on this compound could align with these principles in several ways:
Green Synthesis: As mentioned in section 9.1, developing synthetic routes that use renewable starting materials, greener solvents, and catalytic methods would enhance the sustainability of its production.
Biodegradable Materials: Research could focus on incorporating this compound into biodegradable polymer backbones. The ester linkage, for example, could be susceptible to hydrolysis, potentially leading to materials that degrade under specific environmental conditions.
Recyclable Materials: Designing polymers or materials from this compound that can be easily depolymerized back to the monomeric unit would contribute to a circular economy. The specific functional groups on the molecule could be exploited to design cleavable linkages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
